![molecular formula C13H18N2O3 B2617281 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone CAS No. 478259-81-3](/img/structure/B2617281.png)
1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone, also known as BMK, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. BMK is a pyrrole derivative that is commonly used as a precursor in the synthesis of various drugs, including MDMA and methamphetamine.
Mechanism of Action
The mechanism of action of 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone is not well understood, but it is believed to act as a precursor in the synthesis of various drugs, including MDMA and methamphetamine. These drugs are known to interact with various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine, which are involved in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it is believed to have similar effects to other pyrrole derivatives, including the potential to act as a stimulant and increase the release of dopamine and other neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone in lab experiments is its relatively low cost and ease of synthesis, which makes it an attractive precursor for the synthesis of various drugs. However, one limitation is the potential for the synthesis of illegal drugs, which can pose ethical and legal concerns.
Future Directions
There are several potential future directions for research involving 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone. One area of interest is the development of new drugs that target specific neurotransmitter systems in the brain, which could have therapeutic applications in the treatment of various mental health disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential effects on the brain and body.
Synthesis Methods
1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone is typically synthesized through a series of chemical reactions involving the condensation of morpholine and acetoacetate, followed by the addition of butanone. This process results in the formation of this compound, which can then be purified through various techniques, including chromatography.
Scientific Research Applications
1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone has several potential applications in scientific research. One of the most notable is its use as a precursor in the synthesis of MDMA, a popular recreational drug that has been studied for its potential therapeutic effects in the treatment of various mental health disorders, including PTSD.
properties
IUPAC Name |
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-3-12(16)10-8-11(14-9-10)13(17)15-4-6-18-7-5-15/h8-9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLGRDDYHAAZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
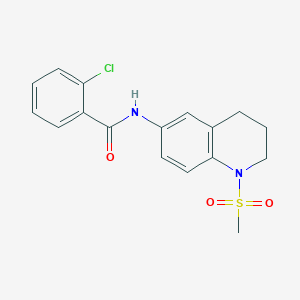
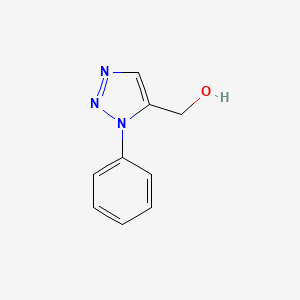
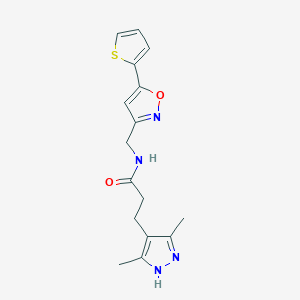
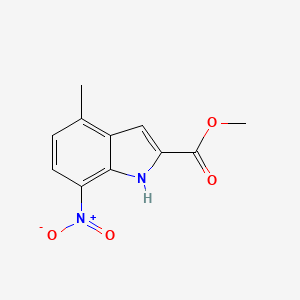
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)
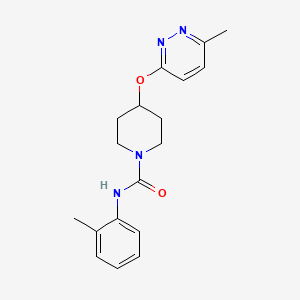
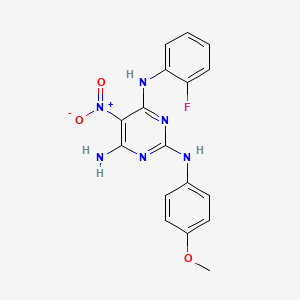
![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)